2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid
Overview
Description
2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid is a useful research compound. Its molecular formula is C15H26N2O5 and its molecular weight is 314.38 g/mol. The purity is usually 95%.
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Biological Activity
2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid, with the molecular formula and a molecular weight of approximately 314.38 g/mol, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is known for its presence in various biologically active molecules.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The piperidine ring can facilitate binding to receptors or enzymes, potentially influencing pathways related to neurotransmission, metabolism, or cell signaling. The acetamido group may enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. While specific research on this compound's antimicrobial effects is limited, related compounds have shown effectiveness against various bacterial strains.
- Antitumor Activity : Some piperidine-based compounds have been investigated for their antitumor effects. For instance, studies indicate that modifications in the piperidine structure can lead to enhanced cytotoxicity against cancer cell lines, although direct evidence for this specific compound remains to be established.
- Neuroprotective Effects : Piperidine derivatives have been explored for neuroprotective properties in models of neurodegenerative diseases. The potential modulation of neurotransmitter systems could be a mechanism through which this compound exerts protective effects on neuronal cells.
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial activity of related piperidine derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the piperidine structure significantly affected the Minimum Inhibitory Concentration (MIC) values, suggesting a structure-activity relationship that could be further explored for this compound.
Case Study 2: Antitumor Efficacy
Research involving analogs of this compound has demonstrated promising results in inhibiting tumor growth in vitro. For example, compounds with similar structural features were shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). These findings highlight the potential for further development of this compound as an antitumor agent.
Comparative Analysis Table
Properties
IUPAC Name |
2-acetamido-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFNBHXEPDILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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